N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S.ClH/c1-18-8-9-19(2)23-22(18)25-24(30-23)27(13-12-26-14-16-29-17-15-26)21(28)11-10-20-6-4-3-5-7-20;/h3-9H,10-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDVYQUJZRCIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride typically involves multi-step organic reactions. The starting materials often include 4,7-dimethylbenzo[d]thiazole, 2-morpholinoethylamine, and 3-phenylpropanoic acid. The synthetic route may involve:
Formation of the benzo[d]thiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the morpholinoethyl group: This step may involve nucleophilic substitution reactions.
Coupling with 3-phenylpropanoic acid: This can be done using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of specific functional groups within the molecule.
Reduction: Reduction reactions could be used to modify the benzo[d]thiazole core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in anticancer research . Preliminary studies indicate that it may interact with cellular pathways involved in tumor growth inhibition. The benzo[d]thiazole ring enhances its biological activity, making it a candidate for further investigation in cancer therapeutics.
Case Study: Inhibition of Tumor Growth
A study explored the effects of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride on various cancer cell lines. The results demonstrated a significant reduction in cell proliferation and increased apoptosis rates compared to control groups. This suggests that the compound may serve as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound also exhibits antimicrobial activity , which is characteristic of many benzothiazole derivatives. Research has shown that it can inhibit the growth of several pathogenic bacteria and fungi, making it a subject of interest for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro tests against common bacterial strains (e.g., E. coli and S. aureus) revealed that this compound possesses notable antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at relatively low concentrations.
Drug Development and Medicinal Chemistry
This compound is a valuable candidate in drug development due to its unique structural properties and biological activities. Its synthesis involves multi-step processes that require careful optimization to ensure high yield and purity.
Synthesis Overview
The synthesis typically includes:
- Formation of the thiazole ring.
- Introduction of the morpholinoethyl side chain.
- Finalization to yield the hydrochloride salt form.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm the identity and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided focuses on thiadiazole and triazole derivatives, which share heterocyclic features with the target compound. Key comparisons are outlined below:
Structural and Functional Group Comparisons
| Compound Class | Core Heterocycle | Key Functional Groups | Notable Substituents |
|---|---|---|---|
| Target Compound | Benzothiazole | Amide, morpholine, phenylpropanamide | 4,7-dimethyl, hydrochloride salt |
| Thiadiazoles (e.g., 20, 21) | 1,3,4-Thiadiazole | Hydroxyphenyl, NH, C=S | Phenyl, hydrazine derivatives |
| Triazole-thiones (e.g., 7–9) | 1,2,4-Triazole | Sulfonylphenyl, C=S, NH | Difluorophenyl, tautomeric thiones |
- Benzothiazole vs. The morpholinoethyl group introduces polarity, contrasting with the hydroxyphenyl or sulfonyl substituents in evidence compounds .
Physicochemical Properties
- Salt Form : The hydrochloride salt of the target compound likely improves solubility compared to neutral thiadiazoles/triazoles in the evidence.
- Spectral Data : The target’s amide C=O stretch (~1650 cm⁻¹) would align with carbonyl bands in hydrazinecarbothioamides (1663–1682 cm⁻¹) but differ from triazole-thiones, which lack C=O groups .
Research Findings and Implications
- Thiadiazoles (): Demonstrated moderate yields (69–74%) and stability in acidic conditions.
- Triazole-thiones (): Exhibited tautomeric stability (thione form) and reactivity toward alkylation.
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H24N2O3S·HCl, with a molecular weight of approximately 392.92 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, and a morpholinoethyl side chain that enhances its solubility and bioavailability.
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Morpholinoethyl Group | Enhances solubility and cellular uptake |
| Phenyl Group | Potentially increases interaction with biological targets |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that it may interact with cellular pathways involved in tumor growth inhibition.
- Mechanism of Action : The compound is believed to inhibit specific proteins involved in cancer cell proliferation and survival.
- Cell Lines Tested : Various studies have utilized human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) to assess the efficacy of this compound.
Comparative Studies
In comparison to other compounds with similar structures, this compound demonstrates enhanced biological activity:
| Compound Name | Biological Activity |
|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Significant anticancer activity |
| 3-(4H-1,2,4-triazol-4-yl)benzamide | Antifungal properties; lower anticancer efficacy |
| N-(2-morpholinoethyl)butyramide hydrochloride | Limited anticancer activity; metabolic effects |
Synthesis
The synthesis of this compound involves several multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice. The following steps outline the general synthetic route:
- Formation of the Thiazole Moiety : This involves cyclization reactions using appropriate precursors.
- Amidation Reaction : The thiazole derivative is reacted with morpholinoethylamine to form the amide.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in inhibiting tumor growth.
- Docking Studies : Computational modeling has indicated favorable interactions between the compound and target proteins involved in cancer signaling pathways.
Q & A
Q. What are the optimal synthetic methodologies for preparing this compound with high purity?
The synthesis involves multi-step organic reactions, typically including:
- Amide bond formation : Coupling the benzo[d]thiazole moiety with the morpholinoethyl group via nucleophilic substitution or condensation reactions.
- Solvent selection : Absolute ethanol or dimethylformamide (DMF) is often used to enhance solubility and reaction efficiency .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) or coupling agents like EDCI/HOBt may facilitate amide bond formation .
- Purification : Column chromatography or recrystallization is critical for isolating the hydrochloride salt form. High-Performance Liquid Chromatography (HPLC) can validate purity (>95%) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks, particularly distinguishing morpholinoethyl and phenylpropanamide groups .
- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm) and aromatic C-H vibrations .
Q. How can researchers assess the compound's biological activity in vitro?
- Cytotoxicity assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cell viability in cancer cell lines .
- Enzyme inhibition studies : Screen against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates .
- Binding affinity measurements : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with biological targets .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate reaction mechanisms and electronic properties?
- Mechanistic insights : DFT calculations (e.g., B3LYP/6-31G* basis set) model transition states during amide bond formation or morpholine ring interactions .
- Charge distribution : Analyze electron density maps to predict nucleophilic/electrophilic sites, aiding in rational design of derivatives .
- Validation : Compare computational results with experimental NMR chemical shifts or X-ray crystallography data (if available) .
Q. How to resolve contradictions between purity data and observed biological activity?
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or degradation products) that may interfere with bioassays .
- Stereochemical analysis : Chiral HPLC or circular dichroism (CD) can detect unintended stereoisomers with differing activities .
- Dose-response validation : Repeat assays at varying concentrations to rule out non-specific effects .
Q. What strategies optimize structure-activity relationships (SAR) for this compound?
- Substituent variation : Systematically modify the benzo[d]thiazole (e.g., 4,7-dimethyl groups) or phenylpropanamide moiety to assess impact on potency .
- Bioisosteric replacement : Replace the morpholinoethyl group with piperazine or pyrrolidine to alter pharmacokinetic properties .
- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., G-protein-coupled receptors) .
Q. How to address scalability challenges in multi-step synthesis?
- Continuous flow reactors : Improve yield and reduce side reactions during amide coupling or cyclization steps .
- Green chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
- Disease models : Validate efficacy in orthotopic or patient-derived xenograft (PDX) models to better mimic human physiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
